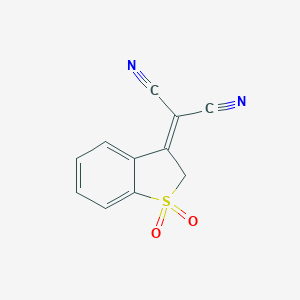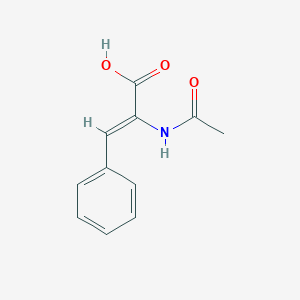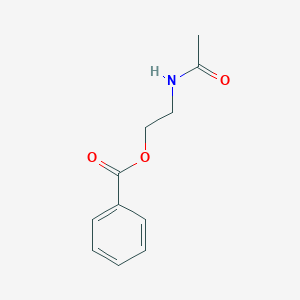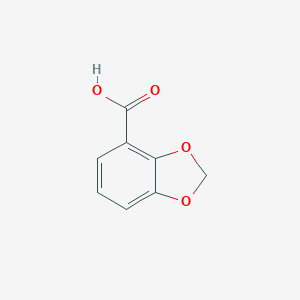
1,3-Benzodioxole-4-carboxylic acid
Vue d'ensemble
Description
“1,3-Benzodioxole-4-carboxylic acid” is a chemical compound with the molecular formula C8H6O4 . It has been used as a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies .
Synthesis Analysis
The synthesis of 1,3-Benzodioxole derivatives has been reported in several studies. For instance, a study reported the use of computer-aided drug discovery approaches to develop a potent lead compound by screening artificial chemicals on the basis of the auxin receptor TIR1 . A series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides, K-1 to K-22, were designed and synthesized .
Molecular Structure Analysis
The molecular structure of 1,3-Benzodioxole-4-carboxylic acid consists of a benzodioxole ring attached to a carboxylic acid group . The benzodioxole ring is a heterocyclic compound consisting of a benzene ring fused to a 1,3-dioxole ring .
Chemical Reactions Analysis
The introduction of electron-withdrawing groups (3-Cl, 3-Br, 3-I) was found to enhance the bioactivity of target compounds, while the electron-donating groups (3-CH3, 3-OCH3) led to a decrease in activity .
Physical And Chemical Properties Analysis
1,3-Benzodioxole-4-carboxylic acid has a molecular weight of 166.13 g/mol . Its physical and chemical properties are influenced by its structure, particularly the presence of the benzodioxole ring and the carboxylic acid group .
Applications De Recherche Scientifique
Application as Chiral Derivatizing Agents
Scientific Field
Summary of the Application
1,3-Benzodioxole-4-carboxylic acid is used in the synthesis of a series of fluorescent carboxylic acids. These acids are evaluated as chiral derivatizing agents .
Methods of Application
The acids are prepared as racemates or in an optically active form. Their potential as chiral derivatizing agents is evaluated in terms of the HPLC and 1H-NMR analyses of D,L-amino acids .
Results or Outcomes
Every acid with a carboxyl group at C-4 showed high separation ability of original enantiomers in both the HPLC and the NMR analyses, while the C-5 isomer showed little separation .
Application in Drug Exploration
Scientific Field
Summary of the Application
The benzodioxole nucleus of 1,3-Benzodioxole-4-carboxylic acid is leveraged in drug exploration to create innovative compounds with various biological impacts .
Methods of Application
The specific methods of application in drug exploration are not detailed in the source. However, it typically involves the synthesis of new compounds using the benzodioxole nucleus .
Results or Outcomes
These innovative compounds have been found to have various biological impacts, including combating schistosomiasis, countering epilepsy, alleviating pain, battling tuberculosis, and demonstrating antimicrobial prowess .
Application in Nonlinear Optics
Scientific Field
Summary of the Application
1,3-Benzodioxole-4-carboxylic acid is used in the synthesis of materials for nonlinear optics .
Methods of Application
The specific methods of application in nonlinear optics are not detailed in the source. However, it typically involves the synthesis of new compounds using 1,3-Benzodioxole-4-carboxylic acid .
Results or Outcomes
These materials are widely used in optical computing, optical switching, optical data storage, optical limiting, up conversion lasers, biomedicine, microscopy, among others .
Application in Antibiotic Trojan Horse Approaches
Summary of the Application
1,3-Benzodioxole-4-carboxylic acid is used in the synthesis of compounds for antibiotic Trojan horse approaches .
Methods of Application
The compounds could be conjugated with azide-functionalized antibiotics using the Huisgen dipolar 1,3-cycloaddition .
Results or Outcomes
These compounds are suitable for use as vectors in antibiotic Trojan horse approaches .
Application in Defense Responses of Tobacco Plants
Scientific Field
Summary of the Application
1,3-Benzodioxole-4-carboxylic acid is used in the study of defense responses in tobacco plants .
Methods of Application
The specific methods of application in plant biology are not detailed in the source. However, it typically involves the use of 1,3-Benzodioxole-4-carboxylic acid in elicitation of defense responses .
Results or Outcomes
It has been found that 1,3-Benzodioxole-4-carboxylic acid induces accumulation upon elicitation of defense responses and acts as salicylic acid precursors .
Application in Synthesis of Unique Chemicals
Scientific Field
Summary of the Application
1,3-Benzodioxole-4-carboxylic acid is used in the synthesis of unique chemicals .
Methods of Application
The specific methods of application in chemical synthesis are not detailed in the source. However, it typically involves the use of 1,3-Benzodioxole-4-carboxylic acid in the synthesis of unique chemicals .
Results or Outcomes
The outcomes of these syntheses are unique chemicals that can be used for various applications .
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
1,3-benzodioxole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUAYOWCIUQXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308032 | |
| Record name | 1,3-benzodioxole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-4-carboxylic acid | |
CAS RN |
5768-39-8 | |
| Record name | 5768-39-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-benzodioxole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

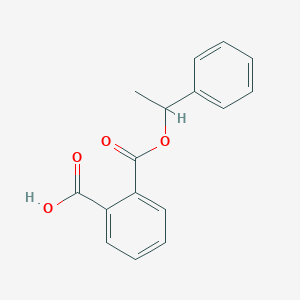
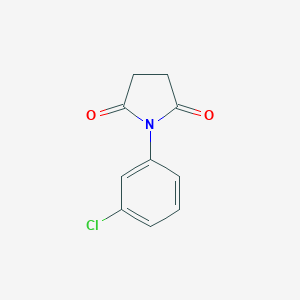
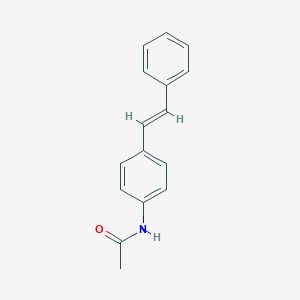
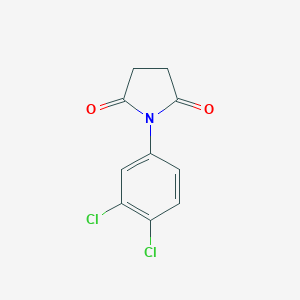
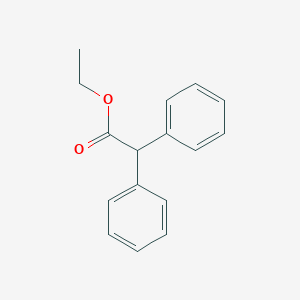

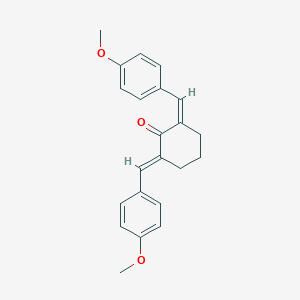
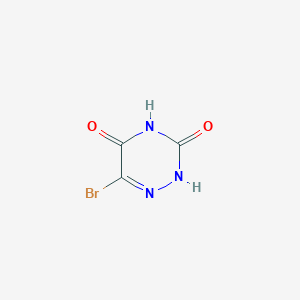
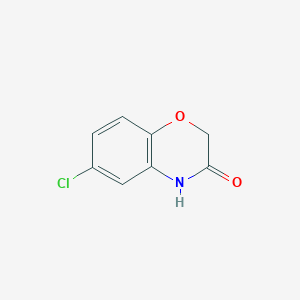

![4-[(4-Butylphenyl)diazenyl]benzonitrile](/img/structure/B188848.png)
